Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
Chemical Structure: The compound features a piperazine-1-carboxylate core substituted at the 4-position with a benzenesulfonyl group. The benzene ring is further modified at the 3-position with a carbamoyl group linked to a 4-(propan-2-yl)phenyl moiety and at the 4-position with a fluorine atom (Fig. 1).
Molecular Formula: C₂₆H₃₀N₄O₅S₂
Molecular Weight: 542.67 g/mol
Key Features:
Properties
Molecular Formula |
C23H28FN3O5S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
ethyl 4-[4-fluoro-3-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C23H28FN3O5S/c1-4-32-23(29)26-11-13-27(14-12-26)33(30,31)19-9-10-21(24)20(15-19)22(28)25-18-7-5-17(6-8-18)16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,28) |
InChI Key |
HNWJKGZMZOPLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound with a complex structure that includes a piperazine core, sulfonyl group, and multiple aromatic rings. Its unique chemical properties suggest potential therapeutic applications, particularly in modulating enzymatic pathways and interacting with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of fluorine and a propan-2-yl group, which enhance its lipophilicity and biological activity. The structural complexity allows for various interactions with biological systems, particularly in the context of enzyme modulation and receptor binding.
Biological Activity Overview
Research has indicated that this compound may interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This interaction suggests implications for pain management and anxiety treatment . Compounds with similar structures have been noted for their anti-inflammatory and antitumor activities, indicating that this compound could be explored for various therapeutic applications.
Preliminary studies suggest that this compound may have a role in modulating pain signaling pathways. The binding affinity to receptors involved in neurobiological processes is crucial for elucidating its mechanism of action. Interaction studies have shown potential effects on pain signaling pathways, which could lead to therapeutic applications in treating chronic pain conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-Fluoro-phenyl)-piperazine-1-carboxylic acid | Similar piperazine core | Lacks trifluoromethyl group |
| 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylic acid | Chlorine instead of fluorine | Different halogen substitution |
| 4-(Trifluoromethyl)-piperazine-1-carboxylic acid | Trifluoromethyl without sulfonyl | Simplified structure |
Uniqueness: The combination of both fluorinated and sulfonated groups in this compound potentially enhances its biological activity compared to similar compounds lacking these features.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Functional Group Analysis
Sulfonyl-Piperazine Motif
- Present in all analogues, this group is critical for hydrogen bonding with target proteins (e.g., kinases, GPCRs) .
- The target compound’s 4-fluoro-3-carbamoyl substitution differentiates it from simpler analogues like , which lacks these groups .
Carbamoyl Linkers
- Thiazol-2-yl () : Adds rigidity and π-π interaction capability, common in protease inhibitors .
- Benzothiophene () : Enhances aromatic stacking, often seen in CNS-targeting drugs .
Fluorine Substitution
- The 4-fluoro group in the target compound reduces metabolic degradation compared to non-fluorinated analogues (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
